N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound featuring an intricate structure that includes a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a sulfonamide group
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-26-16-6-4-15(9-18(16)27-2)30(24,25)21-10-13-7-20(23)22(11-13)14-3-5-17-19(8-14)29-12-28-17/h3-6,8-9,13,21H,7,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURWNBWXOBYYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide generally involves multi-step organic synthesis:
Formation of the benzo[d][1,3]dioxole moiety: : This can be achieved through the cyclization of catechol derivatives with suitable reagents.
Pyrrolidinone ring construction: : Introduction of the pyrrolidinone moiety often involves the use of amino acids or derivatives, coupled with cyclization agents.
Attachment of the sulfonamide group: : Sulfonamide synthesis typically employs sulfonyl chlorides in the presence of suitable bases.
Industrial Production Methods: Industrially, large-scale synthesis may utilize optimized reaction conditions to enhance yield and purity. Automation and continuous flow reactors are often employed to achieve efficient production of such complex molecules.
Chemical Reactions Analysis
Types of Reactions: N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions:
Oxidation: : Can be oxidized under suitable conditions to yield corresponding sulfoxides or sulfones.
Reduction: : Can undergo reduction, particularly at the sulfonamide or carbonyl groups, to yield amine derivatives or alcohols.
Substitution: : Substitution reactions are feasible at the aromatic rings or the sulfonamide nitrogen.
Oxidation: : Typical oxidizing agents include potassium permanganate or m-chloroperoxybenzoic acid.
Reduction: : Common reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophilic or nucleophilic reagents depending on the target substitution site.
Major Products: The products of these reactions vary based on the specific conditions and reagents used but can include sulfonamides, amines, and other functionalized derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block in synthetic organic chemistry, facilitating the construction of complex molecular architectures.
Biology: In biological research, its structural features may mimic certain natural compounds, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Medically, the sulfonamide group is particularly significant due to its known pharmacological properties. Derivatives may exhibit antibacterial, antifungal, or anti-inflammatory activities.
Industry: In industrial applications, such compounds can be used in the synthesis of advanced materials, dyes, and agrochemicals.
Mechanism of Action
Molecular Targets: The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-stacking interactions, while the sulfonamide group may act as a hydrogen bond donor or acceptor.
Pathways Involved: These interactions can modulate biological pathways, potentially leading to altered cellular functions such as inhibition of enzymatic activity or modulation of signaling pathways.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-sulfonamides: : These compounds share the benzo[d][1,3]dioxole and sulfonamide motifs.
Pyrrolidinone derivatives: : Molecules featuring pyrrolidinone rings but different substituents.
Methoxybenzene sulfonamides: : Compounds with sulfonamide groups attached to methoxybenzene moieties.
Highlighting Uniqueness: N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is unique due to its combination of three distinct pharmacophores: the benzo[d][1,3]dioxole moiety, pyrrolidinone ring, and sulfonamide group. This triad endows it with diverse chemical reactivity and broad-ranging biological activities that are not typically observed in simpler analogs.
Happy to deep-dive into any specific aspect or pivot to something else interesting!
Q & A
Q. Optimization Strategies :
- Temperature Control : Reactions are often conducted at 0–5°C during sulfonamide formation to minimize side reactions.
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used for polar intermediates.
- Yield Data : Typical yields range from 60–82% for analogous sulfonamide derivatives, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Cyclization (NaOH, reflux) | 66 | 95 |
| 2 | Sulfonylation (DCM, Et₃N) | 82 | 98 |
Which analytical techniques resolve structural ambiguities, and how are conflicting spectral data addressed?
Basic Research Question
Key techniques include:
- 1H/13C NMR : Assign peaks using DEPT-135 and COSY to distinguish between pyrrolidinone protons (δ 2.5–3.5 ppm) and benzodioxole aromatic protons (δ 6.7–7.1 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹ .
- HPLC-MS : Resolve impurities (e.g., unreacted sulfonyl chloride) using C18 columns with acetonitrile/water gradients.
Q. Conflict Resolution :
- X-ray Crystallography : Resolves ambiguities in stereochemistry for the pyrrolidinone ring .
- 2D NMR : HSQC and HMBC correlate overlapping signals in complex regions (e.g., methylene bridges) .
How can SAR studies elucidate substituent effects on biological activity?
Advanced Research Question
Methodology :
- Variable Substituents : Synthesize analogs with modified benzodioxole (e.g., electron-withdrawing groups) or sulfonamide (e.g., methoxy vs. nitro groups) moieties .
- Biological Assays : Test anticonvulsant activity via maximal electroshock (MES) or antimicrobial activity via MIC assays.
Q. Example SAR Findings :
| Substituent | Biological Activity (IC₅₀, μM) | Mechanism Insight |
|---|---|---|
| 3,4-Dimethoxy | 12.5 (Anticonvulsant) | Enhanced blood-brain barrier penetration |
| 3-Nitro | 45.0 (Antimicrobial) | Increased electrophilicity for target binding |
What in vivo models assess pharmacokinetics and efficacy for anticonvulsant applications?
Advanced Research Question
Experimental Design :
- Animal Models : Use male Wistar rats (MES-induced seizures) to evaluate ED₅₀ values. Compare to standard drugs (e.g., phenytoin) .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) via LC-MS/MS after IV/oral administration.
- Tissue Distribution : Autoradiography or whole-body imaging to track brain penetration .
Q. Key Parameters :
| Parameter | Value (Mean ± SD) |
|---|---|
| Oral Bioavailability | 58 ± 7% |
| Brain/Plasma Ratio | 0.9 ± 0.2 |
How should contradictory data on solubility/stability be resolved?
Advanced Research Question
Case Study : Conflicting reports on aqueous solubility (e.g., 0.1 mg/mL vs. 2.5 mg/mL).
Resolution Strategies :
- pH-Dependent Studies : Measure solubility at pH 1.2 (gastric) vs. 7.4 (blood) using shake-flask methods .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
Q. Predicted Binding Affinity :
| Target Protein | ΔG (kcal/mol) | Ki (nM) |
|---|---|---|
| GABA-A | -9.2 | 150 |
| COX-2 | -7.8 | 850 |
How can DoE optimize multi-step synthesis?
Advanced Research Question
Design of Experiments (DoE) :
- Variables : Temperature, solvent polarity, catalyst loading.
- Response Surface Analysis : Maximize yield while minimizing byproducts (e.g., over-sulfonylated derivatives).
Case Study : Flow chemistry (as in ) reduced reaction time from 48 h to 6 h with 95% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
